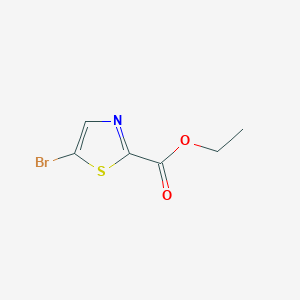

Ethyl 5-bromothiazole-2-carboxylate

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. beilstein-archives.orgsigmaaldrich.com This distinction arises from its widespread presence in a vast array of pharmacologically active compounds, including both natural products and synthetic drugs. sigmaaldrich.com The structural rigidity and electronic properties of the thiazole nucleus allow it to interact favorably with various biological targets, leading to a broad spectrum of therapeutic activities. beilstein-archives.org

Thiazole derivatives have demonstrated a remarkable range of biological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. researchgate.netrsc.org This versatility has made the thiazole core a focal point for drug discovery and development, with numerous FDA-approved drugs containing this heterocyclic motif. sigmaaldrich.com The ability to readily modify the thiazole ring at multiple positions allows chemists to fine-tune the pharmacological profile of lead compounds, optimizing their potency, selectivity, and pharmacokinetic properties.

Role of Halogenated Thiazole Esters as Versatile Intermediates in Organic Synthesis

Halogenated thiazole esters, such as ethyl 5-bromothiazole-2-carboxylate, are highly valuable building blocks in organic synthesis. The presence of a halogen atom, typically bromine or chlorine, provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-archives.orgguidechem.com This capability is crucial for the assembly of complex molecular frameworks from simpler precursors.

The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, or participate in further synthetic transformations. guidechem.com The combination of these two functional groups on the thiazole scaffold makes halogenated thiazole esters powerful and versatile intermediates for the synthesis of diverse and complex target molecules.

These intermediates are particularly useful in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. The table below summarizes some of the key cross-coupling reactions where halogenated thiazoles are employed.

| Reaction Name | Coupling Partners | Catalyst | Resulting Bond |

| Suzuki Coupling | Organoboron Reagent | Palladium Complex | C-C (Aryl-Aryl, etc.) |

| Heck Coupling | Alkene | Palladium Complex | C-C (Aryl-Alkene) |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Complex | C-C (Aryl-Alkyne) |

These reactions, facilitated by the reactive halogen on the thiazole ring, allow for the introduction of a wide variety of substituents, leading to the creation of extensive libraries of compounds for biological screening. beilstein-archives.org

Overview of Research Trajectories for this compound

This compound has been a key starting material in the synthesis of several important molecules. Its utility is prominently highlighted in the development of pharmaceuticals. For instance, it serves as a crucial precursor in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. guidechem.com The synthesis involves a Suzuki coupling reaction where the bromo group at the 5-position of the thiazole is coupled with a boronic acid derivative. guidechem.com

Furthermore, research has demonstrated the use of this compound in the preparation of novel antibacterial agents. guidechem.com Through a sequence of reactions including substitution of the bromine atom and subsequent modification of the ester group, new chemical entities with potential antimicrobial activity have been synthesized. guidechem.com These research trajectories underscore the importance of this compound as a versatile building block for the discovery and development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXFDPQRVVZYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670354 | |

| Record name | Ethyl 5-bromo-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202237-88-4 | |

| Record name | Ethyl 5-bromo-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 5 Bromothiazole 2 Carboxylate and Its Derivatives

Classical Synthetic Approaches to Bromothiazole Carboxylates

The synthesis of ethyl 5-bromothiazole-2-carboxylate can be achieved through established, classical methods that involve either the final esterification of a pre-brominated carboxylic acid or the direct bromination of a pre-existing thiazole (B1198619) ester.

One of the most direct methods for preparing this compound is through the esterification of 5-bromothiazole-2-carboxylic acid. This reaction is a fundamental process in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. chemguide.co.uk

The general reaction is as follows:

Reaction Scheme for Esterification

5-bromothiazole-2-carboxylic acid + Ethanol (B145695) ⇌ this compound + Water (in the presence of H⁺ catalyst)

This equilibrium reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk To drive the reaction towards the product side and achieve a high yield of the ester, the equilibrium can be manipulated, for example, by removing water as it is formed or by using an excess of the alcohol (ethanol). The reaction is often heated under reflux to increase the reaction rate. chemguide.co.uk The resulting ester can then be purified from the reaction mixture by techniques like fractional distillation, taking advantage of the ester's lower boiling point compared to the carboxylic acid and alcohol, as it cannot form hydrogen bonds. chemguide.co.uk

An alternative classical approach involves the direct bromination of a pre-synthesized thiazole carboxylate, such as ethyl thiazole-2-carboxylate. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions like halogenation. The position of bromination (C4 or C5) is influenced by the directing effects of the substituents on the ring and the reaction conditions.

For the synthesis of the target compound, electrophilic bromination of ethyl thiazole-2-carboxylate would be carried out. Reagents such as N-Bromosuccinimide (NBS) are commonly used for such transformations, often in a suitable solvent. The reaction conditions must be carefully controlled to ensure selective bromination at the C5 position.

Advanced Synthetic Transformations Involving the Bromine Moiety of this compound

The bromine atom at the C5 position of this compound is a key functional group that serves as a handle for introducing molecular complexity through various cross-coupling reactions. These modern synthetic methods are pivotal in medicinal chemistry and materials science for constructing intricate molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. This compound, as an aryl halide, is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is widely used to synthesize biaryl and heteroaryl compounds. tcichemicals.com this compound can be coupled with various aryl or heteroaryl boronic acids to generate more complex derivatives.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

Below is a table summarizing typical conditions and outcomes for the Suzuki-Miyaura coupling of related bromothiazole substrates, illustrating the reaction's applicability.

| Reactant (Bromothiazole Derivative) | Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Conditions | Product | Yield (%) |

| 4-bromo-2,4'-bithiazole derivative | Bis(pinacolato)diboron | Pd(OAc)₂ / dppf | KOAc | 1,4-Dioxane | 110 °C | Borylated bithiazole | N/A |

| 4-bromo-2,4'-bithiazole derivative | 2,5-dichloropyridine | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 °C | 5aD | 68% |

| Ethyl 2-bromothiazole-4-carboxylate | 4a (a bithiazole boronic ester) | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 °C | 5aG | N/A |

This table presents data adapted from related bromothiazole systems to illustrate the general conditions and applicability of the Suzuki-Miyaura reaction. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.com This reaction is a powerful method for C-C bond formation via vinylation or arylation of olefins. mdpi.com this compound can be subjected to Heck coupling conditions with various alkenes to introduce unsaturated side chains onto the thiazole ring. The reaction typically employs a palladium catalyst, a base, and a suitable ligand. Recent advancements have shown that pendant carboxylic acids can direct the arylation of even hindered olefins in Heck reactions. chemrxiv.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes. This compound can react with terminal alkynes under Sonogashira conditions to yield 5-alkynylthiazole derivatives, which are important scaffolds in various biologically active molecules. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org

The table below provides examples of conditions for Sonogashira coupling reactions involving various aryl halides, demonstrating the general parameters applicable to substrates like this compound.

| Reactant (Aryl Halide) | Coupling Partner (Alkyne) | Catalyst / Co-catalyst | Base | Solvent | Conditions | Product | Yield (%) |

| Phenylboronic acid | Terminal arylalkynes | Gold-based catalyst | Oxidant | N/A | Room Temp. | Biaryl alkynes | Good to Excellent |

| o-Iodoanilines | Terminal Alkynes | Copper(I) Complex | N/A | N/A | N/A | Coupled alkynes | N/A |

| Electron-rich fluoroarenes | Terminal alkynes | Pd-catalyst | LiHMDS | N/A | N/A | Internal alkynes | Good |

This table summarizes findings from various Sonogashira coupling studies to illustrate the versatility of the reaction. organic-chemistry.orgnih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Negishi, Stille, Kumada-Corriu-Tamao, and Hiyama Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom at the C5 position of this compound is well-suited for such transformations. Several palladium- or nickel-catalyzed methods are applicable.

Negishi Coupling: This reaction couples organic halides with organozinc compounds. wikipedia.org It is known for its high functional group tolerance and the ability to form sp³, sp², and sp carbon-carbon bonds. wikipedia.org For thiazole derivatives, the Negishi coupling can be used to introduce aryl, heteroaryl, or alkyl groups at the C5 position. A general scheme involves the reaction of this compound with an organozinc reagent in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄. wikipedia.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin reagent (organostannane), catalyzed by palladium. wikipedia.org It is a versatile and widely used method due to the stability of organostannanes to air and moisture. wikipedia.org The reaction of this compound with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) provides a reliable route to complex thiazole derivatives. organic-chemistry.orguwindsor.ca The main drawback is the toxicity of the tin reagents. organic-chemistry.org

Kumada-Corriu-Tamao Coupling: This was one of the first transition metal-catalyzed cross-coupling methods developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgchem-station.com While economically advantageous, the high reactivity of Grignard reagents limits the reaction's tolerance for sensitive functional groups, such as esters, which could potentially react with the Grignard reagent. wikipedia.org Careful control of reaction conditions is often necessary.

Hiyama Coupling: The Hiyama coupling utilizes organosilanes as the organometallic partner in a palladium-catalyzed reaction with organic halides. organic-chemistry.orgwikipedia.org A key feature of this reaction is the requirement for an activator, typically a fluoride source like TBAF, to form a reactive pentavalent silicon intermediate. organic-chemistry.org Organosilanes are appealing due to their low toxicity and stability. organic-chemistry.org This method is applicable for forming Csp²-Csp² bonds, making it suitable for the arylation or vinylation of this compound. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(II) | High functional group tolerance; couples sp³, sp², sp carbons. wikipedia.org |

| Stille | Organostannane (R-SnR'₃) | Pd(0) | Reagents are air- and moisture-stable; versatile. wikipedia.org |

| Kumada | Grignard (R-MgX) | Ni(II) or Pd(II) | Inexpensive reagents; limited functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Hiyama | Organosilane (R-SiR'₃) | Pd(0) | Low toxicity of reagents; requires fluoride activation. organic-chemistry.orgwikipedia.org |

C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the coupling partners. organic-chemistry.org For thiazole derivatives, palladium-catalyzed direct arylation allows for the formation of C-C bonds at positions that would otherwise be difficult to functionalize.

Research has shown that the regioselectivity of C-H arylation on the thiazole ring can be controlled by the choice of catalyst, ligand, and base. For instance, a Pd/PPh₃/NaOᵗBu system can promote arylation at the C2 position, while a Pd catalyst with a bathophenanthroline (Bphen) ligand and K₃PO₄ as the base directs the arylation to the C5 position. nih.gov These methods provide a streamlined approach to synthesizing multi-substituted thiazoles. nih.gov Ligand-free palladium acetate (Pd(OAc)₂) has also been used effectively for the selective C5-arylation of thiazole derivatives with aryl bromides, offering an economically and environmentally attractive route. organic-chemistry.orgacs.org While this compound already has substituents at C2 and C5, C-H activation strategies could potentially be employed to functionalize the C4 position, offering a pathway to fully substituted thiazoles.

| C-H Arylation Position | Catalyst System | Base | Reference |

| C2-Arylation | Pd/PPh₃ | NaOᵗBu | nih.gov |

| C5-Arylation | Pd/Bphen | K₃PO₄ | nih.gov |

| C5-Arylation (Ligand-free) | Pd(OAc)₂ | K₂CO₃ or Cs₂CO₃ | organic-chemistry.orgacs.org |

| C2-Arylation (Ligand-free) | Pd(OAc)₂ / Cu(TFA)₂ | K₂CO₃ | rsc.org |

Nucleophilic Substitution Reactions with Various Nucleophiles

The bromine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with soft nucleophiles. The electron-withdrawing nature of the thiazole ring and the C2-ester group facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Thiolates are effective nucleophiles for displacing the bromide. Reactions between heteroaryl halides and various thiols can proceed smoothly in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMAc. nih.gov This provides a direct route to 5-thioether substituted thiazoles, which are valuable intermediates in medicinal chemistry. Other nucleophiles, such as amines and alkoxides, can also displace the bromide, although potentially requiring more forcing conditions depending on the nucleophilicity of the reagent and the specific substrate.

Strategies for Functionalization at the Ester Group of this compound

The ethyl ester at the C2 position is another key site for modification, allowing for the introduction of a wide range of functionalities.

Amidation and Other Condensation Reactions

The ethyl ester can be readily converted into a carboxamide through aminolysis or by a two-step hydrolysis-amidation sequence. Direct aminolysis involves heating the ester with a primary or secondary amine. In some cases, a catalyst can be employed to facilitate the reaction under milder conditions. For example, 4,6-dimethylpyrimidin-2-ol has been used as a catalyst for the solvent-free aminolysis of ethyl 2-substituted-thiazole-4-carboxylates to produce tryptamide alkaloids like bacillamide A. arkat-usa.org

Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (B78521) (LiOH), followed by coupling with an amine using standard peptide coupling reagents (e.g., HATU, HBTU) to form the amide bond. nih.gov This two-step procedure is highly versatile and accommodates a broad range of amines. nih.gov

Reduction and Oxidation Reactions of the Ester Functionality

The ester group can be reduced to a primary alcohol, (5-bromo-1,3-thiazol-2-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether. The resulting alcohol is a valuable intermediate that can undergo further reactions, such as oxidation to the corresponding aldehyde or conversion to an alkyl halide. Oxidation of the ester functionality itself is not a common transformation.

One-Pot and Multicomponent Synthesis Approaches for Thiazole Derivatives

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like thiazole derivatives from simple precursors in a single operation, which saves time and resources. acs.org

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational method. bepls.com Modern variations have improved this process. For example, a one-pot procedure for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed starting from ethyl acetoacetate (B1235776), N-bromosuccinimide (NBS), and a substituted thiourea, offering higher yields and simpler workup than the traditional two-step method. tandfonline.com

Other MCRs have been developed that offer access to diverse thiazole structures. Chemoenzymatic one-pot syntheses have been reported, using enzymes like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, yielding highly functionalized thiazoles under mild conditions. mdpi.comnih.gov Another approach involves the reaction of arylglyoxals, thiobenzamides, and lawsone in acetic acid to produce complex lawsone-thiazole hybrids in a metal-free, one-pot process. acs.org These methods highlight the power of MCRs to rapidly construct the thiazole core, which can then be further elaborated to compounds like this compound. researchgate.netnih.gov

Green Chemistry Considerations in the Synthesis of this compound Analogues

The synthesis of functionalized thiazoles, including analogues of this compound, is a cornerstone of medicinal and materials chemistry. mdpi.com However, classical synthetic routes, such as the Hantzsch thiazole synthesis, often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, leading to significant environmental concerns and waste generation. bepls.comacs.org Consequently, the principles of green chemistry have become a major focus in developing modern, sustainable methodologies for synthesizing these vital heterocyclic compounds. bepls.commdpi.comresearchgate.net These approaches prioritize the use of eco-friendly catalysts, alternative energy sources, greener solvents, and strategies that maximize atom economy. bepls.comresearchgate.net

Eco-Friendly and Recyclable Catalysts

A significant advancement in the green synthesis of thiazole analogues is the development of efficient and reusable catalysts. Traditional methods often require stoichiometric amounts of corrosive acids or bases, whereas modern protocols employ catalytic systems that are both environmentally benign and economically viable.

Biocatalysts: Chitosan, a biodegradable and renewable biopolymer derived from chitin, has emerged as a promising green catalyst and catalyst support. mdpi.comnih.gov Modified chitosan hydrogels, such as pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) and terephthalohydrazide Cs Schiff's base hydrogel (TCsSB), have been successfully used as recyclable basic catalysts for thiazole synthesis. mdpi.comnih.govacs.org These biocatalysts offer high stability, a large surface area, and can be reused multiple times without a significant loss of catalytic efficiency. mdpi.comnih.govacs.org

Nanocatalysts: Heterogeneous nanocatalysts are another cornerstone of green thiazole synthesis due to their high efficiency and ease of recovery. benthamdirect.com For instance, reusable NiFe2O4 nanoparticles have been employed to catalyze the one-pot, multicomponent synthesis of thiazole scaffolds in an ethanol/water solvent system. acs.org Similarly, chitosan-capped calcium oxide nanocomposites have proven to be effective heterogeneous base promoters for producing thiazoles with high yields and mild reaction conditions. mdpi.comresearchgate.net The primary advantage of these magnetic or solid-supported catalysts is their simple separation from the reaction mixture, often by using an external magnet or simple filtration, allowing for multiple reuse cycles. benthamdirect.com

Table 1: Application of Green Catalysts in the Synthesis of Thiazole Analogues

Energy-Efficient Methodologies

To minimize the energy footprint of chemical synthesis, alternative energy sources to conventional heating have been explored and widely adopted.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, offering dramatic reductions in reaction times, often from hours to minutes. nih.govrsc.org This technique leads to rapid heating and can enhance reaction rates and product yields, sometimes under solvent-free conditions. researchgate.net One-pot, multicomponent reactions to form thiazole analogues are particularly amenable to microwave assistance, providing high yields in a fraction of the time required by traditional methods. bepls.comnih.govtandfonline.com For example, the synthesis of certain thiazole derivatives that takes 27 hours under conventional heating can be completed in just 30 minutes using microwave irradiation. rsc.org

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. ijsssr.com The physical phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. rsc.org Ultrasound-assisted synthesis of thiazoles has been shown to produce excellent yields in shorter timeframes and often under milder conditions, including solvent-free approaches. mdpi.commdpi.comnih.govtandfonline.com This method is noted for providing greater product purity and simpler workups compared to conventional protocols. nih.gov

Table 2: Comparison of Conventional and Green Synthesis Methods for Thiazole Derivatives

Green Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and are a primary source of waste. acs.org Significant efforts have been made to replace hazardous organic solvents with greener alternatives. bepls.commdpi.com

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. mdpi.com Several protocols for synthesizing thiazole analogues, including catalyst-free multicomponent reactions, have been successfully developed in water. bepls.com

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been effectively used as a medium for the catalyst-free synthesis of 2-aminothiazoles. bepls.com

Deep Eutectic Solvents (DESs): DESs are a newer class of green solvents, often composed of a mixture of a hydrogen bond donor and acceptor, such as choline chloride and urea. mdpi.com They are biodegradable, have low vapor pressure, and have been used for the one-pot synthesis of hydrazinyl-thiazole derivatives. mdpi.com

Solvent-Free Synthesis: The most environmentally benign approach is to eliminate the solvent entirely. organic-chemistry.org Solvent-free, or solid-state, reactions, often facilitated by grinding or microwave/ultrasound irradiation, can lead to higher efficiency, shorter reaction times, and a dramatic reduction in waste. bepls.comresearchgate.net

Atom Economy and Multicomponent Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the desired final product. Reactions with high atom economy, such as addition and multicomponent reactions, are preferred as they minimize the formation of byproducts and waste. um.edu.mt

Chemical Reactivity and Mechanistic Studies of Ethyl 5 Bromothiazole 2 Carboxylate

Reactivity Profiling of the Bromine Atom at Position 5

The bromine atom at the C5 position of the thiazole (B1198619) ring is a key functional group that governs much of the compound's synthetic utility. The thiazole ring's electronic nature dictates that the C5 position is relatively electron-rich and is the preferred site for electrophilic attack. pharmaguideline.com However, with this position already occupied by bromine, the reactivity profile shifts towards reactions that substitute the bromine atom.

The C-Br bond at the C5 position can be cleaved to participate in various cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki and Heck couplings are prominent examples. beilstein-archives.org

Suzuki Coupling: This reaction involves the coupling of the bromothiazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is highly efficient for forming new aryl-aryl or aryl-heteroaryl bonds. The mechanism generally involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: In the Heck reaction, the bromothiazole is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org

The bromine atom at C5 can also be substituted by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Thiazoles with halogen substituents can undergo nucleophilic substitution where the halogen is displaced by a strong nucleophile. pharmaguideline.com In some cases, base-induced "halogen dance" reactions have been observed in dihalogenated thiazoles, where a halogen atom migrates from one position to another on the ring or to an adjacent ring. nih.gov

Table 1: Reactivity of the Bromine Atom at Position 5

| Reaction Type | Reagents/Catalyst | Product Type | Reference(s) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Arylthiazole derivative | beilstein-archives.orgorganic-chemistry.org |

| Heck Reaction | Alkene, Pd catalyst, Base | 5-Alkenylthiazole derivative | beilstein-archives.orgorganic-chemistry.org |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., thiols, amines) | 5-Substituted thiazole derivative | pharmaguideline.comresearchgate.net |

Reactivity of the Carboxylate Group at Position 2

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, often using an alkali metal hydroxide (B78521) like sodium hydroxide, is typically preferred as the reaction is irreversible and drives to completion, forming the carboxylate salt. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process requiring an excess of water to shift the equilibrium towards the products. chemguide.co.uk Microwave-assisted hydrolysis using potassium carbonate has also been shown to be an effective method for converting ethyl azolylacetates to their corresponding potassium carboxylates. nih.gov

Amidation: The synthesis of amides from the ethyl ester can be achieved through a two-step process involving initial hydrolysis to the carboxylic acid, followed by coupling with an amine. Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents such as 1,3-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the formation of the amide bond. niscpr.res.inrsc.org Direct conversion from the ester to the amide is also possible but can be less efficient.

Table 2: Reactivity of the Carboxylate Group at Position 2

| Reaction Type | Reagents | Product | Reference(s) |

| Alkaline Hydrolysis | NaOH (aq), heat | 5-Bromothiazole-2-carboxylate salt | chemguide.co.uk |

| Acidic Hydrolysis | Dilute Acid (e.g., HCl), H₂O, heat | 5-Bromothiazole-2-carboxylic acid | chemguide.co.ukresearchgate.net |

| Amidation (via acid) | 1. Hydrolysis 2. SOCl₂ or DIC/HOBt, Amine | 5-Bromothiazole-2-carboxamide | niscpr.res.inrsc.org |

Intramolecular and Intermolecular Interactions within Thiazole Structures

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, which are influenced by the substituents on the thiazole ring. In thiazole-containing crystal structures, various interactions such as hydrogen bonds, π-π stacking, and contacts involving the sulfur atom are observed. researchgate.netrsc.org

The presence of the bromine atom and the ethyl carboxylate group in ethyl 5-bromothiazole-2-carboxylate introduces specific sites for intermolecular interactions. The oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, participating in C-H···O interactions with neighboring molecules. rsc.org The nitrogen atom at position 3 of the thiazole ring is a potential hydrogen bond acceptor site, capable of forming N-H···N or C-H···N bonds. researchgate.netresearchgate.net The sulfur atom can also participate in intermolecular contacts, such as S···N or S···S interactions. rsc.org

Quantum Chemical Investigations into Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound. nih.gov These methods allow for the calculation of molecular properties that correlate with experimental observations.

DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electrophilic and nucleophilic sites within a molecule. nih.gov For thiazole derivatives, the C2 position is generally found to be electron-deficient (electrophilic), while the C5 position is comparatively electron-rich (nucleophilic). pharmaguideline.com Frontier Molecular Orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity and the nature of electronic transitions. nih.govresearchgate.net

The substitution of the bromine atom at the C5 position likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Quantum chemical calculations are invaluable for elucidating the details of the reaction pathway, including the structure and energy of transition states. nih.govchemrxiv.org

The classical SNAr mechanism is a two-step, addition-elimination process. youtube.com The first step involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. The second step is the rapid expulsion of the leaving group (bromide) to restore the aromaticity of the ring.

Alternatively, some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond cleavage occur in a single step through one transition state, without the formation of a stable intermediate. osti.gov DFT calculations can distinguish between these pathways by locating the relevant stationary points (reactants, intermediates, transition states, products) on the potential energy surface. ugr.esnih.gov For the reaction of this compound, computational models could predict the activation energy barriers for both stepwise and concerted pathways, thereby identifying the most probable mechanism. nih.govchemrxiv.orgmdpi.com

Reactions involving this compound can also be initiated by electron transfer (ET) processes. The reduction of the molecule can lead to the formation of a radical anion, which can then participate in subsequent reactions. researchgate.net For instance, the electrochemical reduction of related chloro-azo-thiazoles has been shown to generate a radical anion that initiates an electron transfer cascade, leading to nucleophilic substitution. researchgate.net

The reaction of halogenated electrophiles with certain electron donors can be significantly accelerated through the formation of halogen-bonded pre-reaction complexes. rsc.org These complexes lower the barrier for electron transfer by providing strong electronic coupling between the reactants. Natural Bond Orbital (NBO) analysis can be used to quantify the extent of charge transfer in these halogen-bonded complexes. rsc.org Such ET-initiated mechanisms, like the SRN1 (substitution, radical-nucleophilic, unimolecular) pathway, represent an alternative to the polar SNAr mechanism for the substitution of the bromine atom.

Medicinal Chemistry Research and Drug Discovery Initiatives

The thiazole nucleus is a prominent scaffold in medicinal chemistry, known to be a core component in a wide array of pharmacologically active compounds. This compound serves as a valuable building block for the synthesis of diverse derivatives with potential therapeutic applications, including anti-infective and anticancer agents.

Development of Anti-infective Agents

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of new and effective anti-infective agents. Thiazole derivatives have shown considerable promise in this area, and this compound is a key precursor in the synthesis of novel compounds with potential antibacterial, antifungal, and antiviral properties.

While direct studies on the antibacterial activity of derivatives synthesized from this compound are not extensively detailed in the available literature, the broader class of thiazole compounds has demonstrated significant potential against various bacterial strains. For instance, a related isomer, Ethyl 2-bromothiazole-5-carboxylate, has been utilized as a raw material in the development of antibiotic drugs. This suggests the potential for this compound to serve a similar role in the synthesis of novel antibacterial agents. Research on other thiazole derivatives has shown activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Salmonella Typhi. These studies often involve the synthesis of complex molecules where the thiazole ring acts as a central pharmacophore.

Thiazole-containing compounds have also been investigated for their antifungal properties. Although specific research initiating from this compound is not prominently documented, numerous studies on analogous thiazole derivatives have reported moderate to weak antifungal activity against various fungal pathogens. The synthesis of these derivatives often involves the modification of the thiazole ring to enhance their efficacy and spectrum of activity.

The quest for novel antiviral therapies, particularly for persistent infections like HIV, is an ongoing effort in medicinal chemistry. Thiazole derivatives have been explored as potential antiviral agents. For example, analogues of a stilbene-based anti-HIV agent have been synthesized incorporating a thiazole moiety, indicating the relevance of this heterocyclic system in the design of new antiviral drugs. While direct synthetic routes from this compound to antiviral compounds are not explicitly detailed, its role as a versatile intermediate suggests its potential utility in this research domain.

Anticancer and Antiproliferative Research

The development of novel anticancer agents is a primary focus of modern drug discovery. Thiazole derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic activities against various cancer cell lines.

Research into thiazole-5-carboxylate derivatives, a class to which this compound belongs, has identified compounds with potent anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines. For instance, certain thiazole-5-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. While the direct use of this compound as a starting material in these specific studies is not always explicit, its structural similarity and reactivity make it a highly relevant precursor for the synthesis of such anticancer agents. The anticancer drug Dasatinib, for example, contains a 2-aminothiazole-5-carboxamide core, highlighting the importance of this structural motif in oncology.

| Compound Class | Starting Material | Biological Activity |

| Antibiotic Drugs | Ethyl 2-bromothiazole-5-carboxylate (isomer) | Antibacterial |

| Thiazole Derivatives | Various thiazole precursors | Antibacterial, Antifungal |

| Anti-HIV Agent Analogues | Thiazole-containing precursors | Antiviral |

| Anticancer Agents (e.g., Dasatinib) | Ethyl 2-aminothiazole-5-carboxylate | Anticancer |

| Thiazole-5-carboxamide Derivatives | Thiazole precursors | Inhibition of Cancer Cell Proliferation |

Table 1: Overview of Thiazole Derivatives in Medicinal Chemistry

Enzyme Inhibition in Cancer Pathways (e.g., Tyrosine Kinase, B-RAF)

Research into the anticancer potential of thiazole derivatives has identified several compounds that exhibit inhibitory effects on key enzymes within cancer signaling pathways. While direct studies on this compound are not extensively detailed in available literature, its role as a precursor for more complex molecules is crucial. Derivatives of the core thiazole structure have been investigated for their ability to inhibit protein kinases, which are often dysregulated in cancer.

B-Raf, a serine/threonine-protein kinase, is a significant target in cancer therapy, particularly in melanoma where mutations can lead to its constitutive activation. The development of B-Raf inhibitors has been a major focus of oncological research. Thiazole derivatives have been explored as scaffolds for such inhibitors. For instance, an optimization program for diarylthiazole B-Raf inhibitors led to the identification of a compound with potent antiproliferative activity against cell lines bearing B-Raf mutations. This highlights the utility of the thiazole framework in designing targeted cancer therapeutics.

Similarly, receptor tyrosine kinases (RTKs) are critical in controlling cell growth and proliferation, and their aberrant activation is a hallmark of many cancers. Inhibition of RTKs is a proven strategy in cancer treatment. Research has shown that BRAF inhibition can lead to the upregulation of various RTKs, suggesting a complex interplay of signaling pathways. The development of molecules that can modulate these pathways is an active area of investigation, and thiazole-containing compounds are among the structures being explored for this purpose.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Thiazole derivatives have demonstrated the ability to trigger apoptosis in various cancer cell lines. While specific studies detailing the apoptotic mechanisms of this compound are limited, research on related compounds provides insight into the potential pathways involved.

Studies on novel 2-amino-5-benzylthiazole derivatives have shown they can induce apoptosis in human leukemia cells. The mechanisms identified include the cleavage of PARP1 and caspase-3, an increase in the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G, and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, these compounds were found to cause DNA single-strand breaks and fragmentation in leukemia cells.

In another study, 5-ene-2-arylaminothiazol-4(5H)-ones were found to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. This was evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. These compounds also increased the generation of reactive oxygen species (ROS) in cancer cells, suggesting a ROS-mediated mechanism of action. mdpi.com Flow cytometric analysis of breast cancer cells treated with a related thiophene-based compound showed a significant induction of apoptosis. nih.govresearchgate.net

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.com The ability of thiazole-containing compounds to modulate the expression of these proteins is a key area of research. For example, the tumor suppressor protein p53 can activate the transcription of pro-apoptotic genes, and its regulation is a critical aspect of apoptosis. mdpi.comnih.gov

The following table summarizes the observed effects of related thiazole derivatives on apoptotic pathways:

| Apoptotic Marker | Observed Effect in Cancer Cells | Pathway |

| Caspase-3, 7, 8, 9, 10 | Activation/Cleavage | Intrinsic & Extrinsic |

| PARP1 | Cleavage | General Apoptosis Marker |

| Bcl-2 | Decreased Levels | Intrinsic |

| Bax | Increased Expression | Intrinsic |

| Mitochondrial Membrane Potential | Reduction | Intrinsic |

| Reactive Oxygen Species (ROS) | Increased Generation | ROS-Mediated |

| DNA | Fragmentation & Single-Strand Breaks | General Apoptosis Marker |

Anti-inflammatory and Analgesic Research

This compound is utilized as an intermediate in the synthesis of compounds with potential anti-inflammatory properties. chemimpex.com The thiazole and benzothiazole scaffolds are present in a number of compounds investigated for their ability to modulate inflammatory pathways.

Research has focused on the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain. nih.gov The development of selective COX-2 inhibitors is desirable as they are associated with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Various benzothiazole derivatives have been reported to possess anti-inflammatory activities comparable to conventional drugs like diclofenac. nih.gov

In vivo studies using models such as carrageenan-induced rat paw edema are commonly employed to evaluate the anti-inflammatory effects of new compounds. For example, certain benzothiazole derivatives have shown significant inhibition of edema in this model. nih.govbohrium.com The analgesic activity is also assessed through various experimental models. nih.govbohrium.com The table below shows results from a study on novel benzothiazole derivatives, demonstrating their potential in this area. bohrium.com

| Compound | Inhibition of Paw Edema (3h, %) | Analgesic Activity (ED50, µM/kg, 2h) | Ulcerogenic Index |

| 17c | 80 | 89 | 0.82 |

| 17i | 78 | 69 | 0.89 |

| Celecoxib (Reference) | Not specified | 70 | 0.92 |

Antioxidant Activity Investigations

The investigation of thiazole-containing compounds for antioxidant properties is an active area of research. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov

Derivatives of 2-aminothiazole (B372263) have been shown to possess significant antioxidant potential by scavenging free radicals. mdpi.com The antioxidant capacity of these compounds is often evaluated using a variety of in vitro assays, including:

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay

Ferric reducing antioxidant power (FRAP) assay

Cupric reducing antioxidant capacity (CUPRAC) assay nih.gov

For instance, a study on new N-methyl substituted thiazole-derived polyphenolic compounds demonstrated that some derivatives exhibited significantly enhanced antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov Another study on a catechol hydrazinyl-thiazole derivative also reported very good antioxidant activity in in vitro evaluations. mdpi.com The presence of phenolic groups on the thiazole structure appears to be a key contributor to their antioxidant and free radical scavenging properties. researchgate.netresearchgate.net

Research into Other Pharmacological Activities (e.g., Antidiabetic, Anticonvulsants, Antiparasiitic, Immunomodulatory)

The versatile structure of the thiazole ring has led to its incorporation into compounds with a wide spectrum of potential pharmacological activities. This compound serves as a building block for these diverse molecular architectures. guidechem.com

A comprehensive review of 2-aminothiazole-based compounds highlights their broad range of biological activities, including:

Antimicrobial: Thiazole derivatives have shown activity against various bacterial and fungal strains, including E. coli, S. aureus, A. niger, and A. oryzaeto. mdpi.com Some have also been identified as having antitubercular properties. mdpi.com

Antiparasitic: Research has explored 2-aminothiazole hybrids as potential antimalarial and antitrypanosomal agents. mdpi.com

Antiviral: The thiazole scaffold is present in compounds that have been investigated for anti-HIV activity. mdpi.com

While specific research on this compound for antidiabetic, anticonvulsant, or immunomodulatory activities is not prominent in the reviewed literature, the broad biological profile of the thiazole class suggests that derivatives could be synthesized and tested for these applications.

Use as Biological Probes and in Enzyme Interaction Studies

The thiazole nucleus is a component of various molecules designed for use as biological probes and to study enzyme interactions. For example, derivatives can be synthesized to include fluorescent moieties, allowing them to be used in imaging and sensor applications. The synthesis of fluorescent sensors is a noted application for derivatives of related benzothiazole compounds. ekb.eg

Molecular docking studies are frequently used to predict and analyze the binding interactions of thiazole-containing compounds with target enzymes. This computational approach provides insights into the potential mechanism of action and can guide the design of more potent and selective inhibitors. For example, docking studies have been used to investigate the binding of novel anti-inflammatory benzothiazole derivatives to their target receptors. nih.govbohrium.com These studies help to elucidate the structure-activity relationships that govern the biological effects of these compounds.

Agricultural Chemistry Research

In addition to its pharmaceutical applications, this compound is a key intermediate in agricultural chemistry. chemimpex.com It is used in the synthesis of various agrochemicals, including fungicides and herbicides. chemimpex.comambeed.com

Research has been conducted to evaluate the biological activity of novel thiazole derivatives against various plant pathogens and weeds. In one study, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and their fungicidal and herbicidal activities were evaluated. researchgate.net The results, summarized in the table below, demonstrate the potential of these compounds in crop protection. researchgate.net

Fungicidal Activity of Thiazole Derivatives (at 100 mg/L) researchgate.net

| Compound | Fusarium graminearum | Thanatephorus cucumeris | Botrytis cinereapers | Fusarium oxysporum |

| I-1 | 58% | 32% | 45% | 33% |

| I-2 | 55% | 35% | 48% | 36% |

| I-3 | 52% | 38% | 51% | 39% |

| I-4 | 50% | 41% | 53% | 42% |

| I-5 | 48% | 43% | 55% | 45% |

Herbicidal Activity of Compound I-4 (at 150 g ai/ha) researchgate.net

| Plant Species | Inhibition Rate |

| Brassica campestris | 50% |

| Echinochloa crusgalli | 30% |

| Sorghum bicolor | 20% |

Advancements in Chemical Research: The Role of this compound

This compound, a distinct organobromine compound featuring a thiazole ring, is a subject of specialized interest in various fields of advanced chemical research. Its unique molecular architecture, characterized by the strategic placement of a bromine atom and an ethyl carboxylate group on the thiazole core, makes it a valuable precursor and building block in the synthesis of more complex molecules. This article explores its specific applications in agrochemical and materials science research, focusing on its role as a key intermediate in the development of novel functional products.

Chemical Identity of this compound

| Property | Value |

| IUPAC Name | ethyl 5-bromo-1,3-thiazole-2-carboxylate |

| CAS Number | 1202237-88-4 |

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol |

| Physical Form | Solid or semi-solid or liquid |

Computational and Theoretical Investigations of Ethyl 5 Bromothiazole 2 Carboxylate and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of thiazole (B1198619) derivatives. tandfonline.comresearchgate.net By employing methods like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize molecular geometries and predict a range of properties with a high degree of accuracy. tandfonline.compan.olsztyn.pl

Prediction of Electronic Structure (HOMO-LUMO Gaps, Charge Distribution)

DFT calculations are instrumental in understanding the electronic characteristics of ethyl 5-bromothiazole-2-carboxylate and its analogues. The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's reactivity and electronic transitions. tandfonline.com The energy gap between the HOMO and LUMO is a key parameter that helps in evaluating the chemical reactivity and kinetic stability of the molecule. metu.edu.trnih.gov For instance, a smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Analysis of Spectroscopic Features (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict and analyze the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the theoretical chemical shifts, researchers can corroborate and interpret experimental NMR data, aiding in the structural elucidation of newly synthesized compounds. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method within the DFT framework is a common approach for predicting NMR shielding tensors, which are then converted to chemical shifts. nih.gov

The accuracy of these predictions can be high, with mean absolute errors for 13C and 1H chemical shifts often being quite low. nih.gov For complex molecules, computational analysis can help in assigning specific signals in the NMR spectrum to the correct atoms in the structure. researchgate.net Theoretical calculations of vibrational frequencies (FT-IR) are also performed and often scaled to better match experimental results, providing a comprehensive understanding of the molecule's vibrational modes. tandfonline.comnih.gov

Thermodynamic Property Predictions (e.g., Bond Dissociation Enthalpy)

DFT calculations can be employed to predict various thermodynamic properties of molecules, such as bond dissociation enthalpies (BDEs). pan.olsztyn.pl The BDE is a critical parameter for understanding the stability of chemical bonds and the reactivity of a molecule, particularly in processes involving radical reactions. pan.olsztyn.pl The B3LYP method has been shown to be reliable for predicting absolute BDEs, with deviations from experimental values typically being within a few kcal/mol. pan.olsztyn.pl

These predictions are valuable for assessing the antioxidant potential of phenolic compounds, where the O-H bond dissociation enthalpy is a key indicator of their ability to scavenge free radicals. pan.olsztyn.pl While direct studies on the BDE of the C-Br bond in this compound are not prevalent, the methodology is applicable and could provide valuable insights into its reactivity and stability.

Reactivity Prediction and Site Selectivity

DFT-based calculations are fundamental in predicting the reactivity and site selectivity of chemical reactions involving this compound and its analogues. By analyzing the electronic structure, such as the HOMO and LUMO distributions and MEP maps, researchers can identify the most probable sites for electrophilic and nucleophilic attack. tandfonline.comrsc.org

For instance, the locations of the HOMO and LUMO can indicate where the molecule is most likely to donate or accept electrons, respectively. tandfonline.com This information is crucial for designing synthetic routes and understanding reaction mechanisms. The ability to predict the regioselectivity of reactions, such as C-H activation, allows for the strategic functionalization of the thiazole ring at specific positions. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to understand the interactions between small molecules, like this compound derivatives, and biological macromolecules.

Evaluation of Binding Affinities with Biological Macromolecules (e.g., Proteins, Enzymes)

Molecular docking studies are pivotal in evaluating the potential of thiazole derivatives as inhibitors of various enzymes and proteins. metu.edu.trnih.gov These studies can predict the binding mode and estimate the binding affinity of a ligand to the active site of a target protein. acs.org For example, docking studies have been used to investigate the binding of thiazole carboxamide derivatives to cyclooxygenase (COX) enzymes, helping to explain their inhibitory activity and selectivity. metu.edu.trnih.gov

The results of docking simulations, often expressed as a docking score or binding energy, can be correlated with experimental biological activity. researchgate.net These computational models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. acs.org This information is invaluable for the rational design and optimization of new drug candidates. nih.gov For instance, docking studies have been employed to understand the binding of thiazole derivatives to DNA gyrase, a bacterial enzyme, to develop new antimicrobial agents. nih.govresearchgate.net

Understanding Mechanism of Action at the Molecular Level

Computational studies have been instrumental in elucidating the molecular mechanisms through which thiazole derivatives exert their biological effects. By modeling the interactions between these compounds and their biological targets, researchers can understand the basis of their activity. For instance, studies on various thiazole derivatives have shown that their mechanism often involves the inhibition of key enzymes or the modulation of receptor activity.

Molecular docking studies, a key computational tool, have provided insights into the binding interactions between thiazole derivatives and enzymes like cyclooxygenase (COX), which are important targets in anti-inflammatory and cancer therapy. acs.org These simulations can reveal specific hydrogen bonds and other non-covalent interactions that stabilize the compound within the enzyme's active site. acs.org Similarly, research on 2-amino thiazole derivatives has used molecular docking to identify excellent binding interactions with the active site of Aurora kinases, proteins implicated in cancer. acs.org For other analogues, such as those targeting the adenosine (B11128) A3 receptor, computational analysis has highlighted the importance of specific atomic charges and lipophilicity in achieving high binding affinity. nih.gov These molecular-level insights are crucial for understanding how structural modifications can enhance the potency and selectivity of these compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful method for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic view of the compound's behavior in a biological context, complementing the static picture offered by molecular docking. acs.org

MD simulations are particularly valuable for assessing the stability of a compound when bound to its biological target. For thiazole derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex. nih.govnih.gov By simulating the complex in an aqueous environment over nanoseconds, researchers can observe whether the compound remains securely in the binding pocket. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are monitored throughout the simulation to confirm the stability of the binding. nih.gov For example, stable RMSD values for the protein-ligand complex indicate that the compound does not dissociate from its target, suggesting a stable and potentially effective interaction. nih.gov Such studies have been applied to thiazole-chalcone hybrids targeting DNA gyrase B and thiazole-coumarin conjugates targeting SARS-CoV-2 proteins, confirming the stable binding of the designed compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. imist.madoi.org These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activities. nih.gov

The core of QSAR lies in identifying molecular descriptors that are critical for a compound's biological function. For thiazole derivatives, a wide range of descriptors have been investigated to understand their activity against various targets. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Several QSAR studies on thiazole and related heterocyclic compounds have demonstrated the importance of specific descriptors. nih.govimist.ma For example, in a study of thiazole derivatives as adenosine A3 receptor antagonists, it was found that the binding affinity increases with a decrease in lipophilicity (logP) and is influenced by the electronic charges on specific carbon atoms within the thiazole ring. nih.gov Another QSAR study on thiazole derivatives as PIN1 inhibitors identified molar refractivity (MR), logP, the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J) as being significant for activity. imist.ma These findings allow researchers to predict the activity of new, unsynthesized compounds and to prioritize the synthesis of those with the most promising descriptor values.

Table 1: Key Structural Descriptors in QSAR Studies of Thiazole Analogues

| Descriptor Category | Descriptor Name | Symbol | Significance in Biological Activity |

| Hydrophobicity | Partition Coefficient | logP | Influences membrane permeability and binding to hydrophobic pockets. Lower logP was linked to higher affinity for the adenosine A3 receptor. nih.govimist.ma |

| Steric/Topological | Molar Refractivity | MR | Relates to the volume of the molecule and its polarizability, affecting how it fits into a binding site. imist.ma |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the molecule's ability to accept electrons, which can be crucial for forming certain types of chemical bonds with the target. imist.ma |

| Electronic | Atomic Charges | q | The distribution of electron density (e.g., Wang-Ford charges) on specific atoms can determine key electrostatic interactions with the biological target. nih.gov |

| Topological | Balaban Index | J | A topological descriptor that encodes information about the size and branching of the molecule. imist.ma |

This table is generated based on data from multiple sources and provides an interactive overview of key structural descriptors.

To build robust QSAR models from a large set of potential descriptors, multivariate statistical methods are employed. These techniques can handle multiple variables simultaneously and identify the most relevant ones.

Principal Component Analysis (PCA): PCA is often used as a preliminary step to reduce the dimensionality of the descriptor dataset. It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. In a QSAR study of thiazole and thiadiazole derivatives, PCA was used to select the most important descriptors for subsequent regression analysis. nih.gov

Regression Analysis: Multiple Linear Regression (MLR) is a common method used to develop a linear equation that relates the most significant descriptors to biological activity. imist.manih.gov For instance, an MLR model for thiazole derivatives as PIN1 inhibitors showed a satisfactory correlation between activity and descriptors like MR, LogP, and ELUMO. imist.ma Other regression techniques, such as Partial Least Squares (PLS) and Principal Component Regression (PCR), are also utilized, especially when descriptors are inter-correlated. acs.org

Genetic Function Approximation (GFA): GFA is another technique used to select variables and build predictive models. A study on adenosine A3 receptor antagonists used GFA to develop a QSAR model that successfully explained a significant portion of the variance in binding affinity. nih.gov

These statistical methods are essential for creating and validating QSAR models that not only explain the structure-activity relationship but also have predictive power for designing new compounds. imist.mabiolscigroup.us

Advanced Analytical Methodologies in the Study of Ethyl 5 Bromothiazole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl 5-bromothiazole-2-carboxylate. It provides detailed information about the hydrogen and carbon atoms within the molecule, allowing for the unambiguous assignment of its structure. While the compound is commercially available and used in synthetic chemistry, detailed spectral assignments are often found within specific research contexts rather than broad databases. google.comambeed.com

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy for this compound reveals the number of different proton environments and their neighboring atoms. The spectrum is expected to show three distinct signals corresponding to the protons of the ethyl group and the single proton on the thiazole (B1198619) ring.

Thiazole Proton (H-4): A singlet appearing in the aromatic region of the spectrum is characteristic of the lone proton on the thiazole ring.

Ethyl Ester Protons: The ethyl group gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons, which are adjacent to the three protons of the methyl group, and a triplet for the terminal methyl (-CH₃) protons, which are adjacent to the two protons of the methylene group.

The precise chemical shifts (δ) are influenced by the solvent used for analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H | ~8.2 | Singlet (s) |

| -OCH₂CH₃ | ~4.4 | Quartet (q) |

| -OCH₂CH₃ | ~1.4 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the three carbons of the thiazole ring and the three carbons of the ethyl ester group. The bromine atom and the ester group significantly influence the chemical shifts of the thiazole ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~160 |

| C-2 (Thiazole) | ~147 |

| C-4 (Thiazole) | ~130 |

| C-5 (Thiazole) | ~120 |

| -OC H₂CH₃ | ~62 |

| -OCH₂C H₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would offer deeper insights and unambiguous assignments, though specific published data for this compound is scarce.

COSY: A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct spin-spin coupling relationship.

HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would definitively link the singlet thiazole proton to its corresponding carbon signal and the ethyl group protons to their respective carbon signals, as outlined in the tables above.

Variable Temperature NMR Studies

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation within a molecule. For a relatively rigid structure like this compound, significant temperature-dependent spectral changes are not generally expected under standard conditions. Such studies would be most relevant if investigating specific intermolecular interactions or complex formations at low temperatures. Currently, there is no readily available literature detailing VT-NMR studies on this particular compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is a critical tool for confirming the identity of this compound.

A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two mass-to-charge units (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its molecular formula of C₆H₆BrNO₂S by comparing the experimentally measured mass to the theoretically calculated mass.

Table 3: HRMS Data for this compound

| Formula | Species | Calculated m/z | Found m/z |

| C₆H₆BrNO₂S | [M+H]⁺ (for ⁷⁹Br) | 235.9375 | Data not available |

| C₆H₆BrNO₂S | [M+H]⁺ (for ⁸¹Br) | 237.9355 | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is instrumental for confirming the molecular weight of the compound and for assessing its purity, especially in complex mixtures or following a chemical synthesis.

The liquid chromatography component separates the target compound from impurities based on its affinity for the stationary phase and mobile phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₆H₆BrNO₂S), the expected m/z value for the protonated molecule [M+H]⁺ would correspond to its molecular weight of approximately 236.08 g/mol , taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

In a typical analysis, a reverse-phase column is often employed. eurl-pesticides.eu A study on a related compound, Ethyl 5-bromoindole-2-carboxylate, utilized HPLC-MS to confirm purity and determine a retention time of 2.31 minutes, with the mass spectrometer confirming the expected mass-to-charge ratio. chemicalbook.com

Table 1: Representative LC-MS Operating Conditions

| Parameter | Example Condition |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid |

| Flow Rate | 0.2 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Detector | Quadrupole or Time-of-Flight (TOF) Analyzer |

| Injection Volume | 1 - 10 µL |

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, the IR spectrum provides clear evidence for its key structural features.

The spectrum is expected to show characteristic absorption bands corresponding to the carbonyl group (C=O) of the ester, the C-O single bond, the C-N and C=C bonds within the thiazole ring, and C-H bonds of the ethyl group. The presence of the bromine atom also influences the fingerprint region of the spectrum.

Key expected vibrational frequencies include:

A strong absorption band for the C=O stretch of the ester group, typically found in the region of 1700-1750 cm⁻¹.

Absorptions for the C-O-C asymmetric and symmetric stretching of the ester group, generally appearing between 1000-1300 cm⁻¹. scialert.net

Vibrations associated with the thiazole ring structure.

C-H stretching vibrations from the ethyl group's CH₂ and CH₃ moieties, usually observed around 2850-3000 cm⁻¹. scialert.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1700 - 1750 |

| Ester (C-O) | Stretch | 1000 - 1300 scialert.net |

| Alkyl (C-H) | Stretch | 2850 - 3000 scialert.net |

| Thiazole Ring | Skeletal Vibrations | Fingerprint Region (<1500) |

Studies on similar carboxylate-containing heterocyclic compounds have used FT-IR to confirm the presence of these functional groups, with the precise peak positions providing insight into the electronic environment of the molecule. scialert.netspectroscopyonline.com

X-ray Crystallography for Solid-State Structure Elucidation

While a crystal structure for this compound itself is not publicly available, analysis of a closely related compound, ethyl 2-amino-5-bromothiazole-4-carboxylate, demonstrates the power of this technique. researchgate.net In such an analysis, a single crystal of the compound is bombarded with X-rays, and the resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

This analysis reveals:

The planarity of the thiazole ring.

The conformation of the ethyl carboxylate substituent relative to the ring.

Intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing.

Table 3: Illustrative Crystallographic Data from a Related Bromothiazole Derivative

| Parameter | Value (for ethyl 2-amino-5-bromothiazole-4-carboxylate) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-Br, C=O, C-S, C-N (Å) |

| Bond Angles | Angles within the thiazole ring and ester group (°) |

Data derived from the study of a structural analog to illustrate the type of information obtained. researchgate.net